2-(tert-Butyl)-7-(4-methylpiperazin-1-yl)-4-nitro-1H-indole
Overview
Description
2-(tert-Butyl)-7-(4-methylpiperazin-1-yl)-4-nitro-1H-indole is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structure
- 2-Aminopyrimidines Synthesis : Research by Altenbach et al. (2008) demonstrates the synthesis of 2-aminopyrimidines as ligands for histamine H4 receptors, involving modifications to the methylpiperazine and tert-butyl groups, which significantly impact the compound's activity and potency (Altenbach et al., 2008).
- Nenitzescu Indole Synthesis : Boros et al. (2011) report on the synthesis of key intermediates like 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, utilizing 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, showcasing the importance of tert-butyl in the synthesis of selective androgen receptor modulators (Boros et al., 2011).
- DNA Minor Groove Binder Synthesis : Clark et al. (1998) describe the synthesis of a new DNA minor groove binder, involving tert-butyl and methylpiperazine moieties, indicating potential applications in DNA-targeted therapies (Clark et al., 1998).
- Molecular Structure Analysis : Boraei et al. (2021) performed a study involving triazolyl-indole with alkylsulfanyl analogs, where tert-butyl plays a role in the molecular structure, highlighting the compound's polarity and atomic charge distribution, which is crucial for understanding its interactions and potential applications (Boraei et al., 2021).
Pharmacological and Biological Applications
- COX-2 Enzyme Inhibitors : Kumar et al. (2022) synthesized 1-(1H-indol-1-yl)ethanone derivatives and evaluated their effects on COX-2 enzymes, showcasing potential for anti-inflammatory and analgesic applications, where tert-butyl derivatives could play a crucial role (Kumar et al., 2022).
- Antimicrobial and Antiinflammatory Activities : Narayana et al. (2009) explored the synthesis of heterocycles derived from indole-2-carbohydrazides, which included tert-butyl derivatives, and studied their antimicrobial and antiinflammatory activities, suggesting potential pharmaceutical applications (Narayana et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been used as linkers in protac (proteolysis-targeting chimera) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might be involved in the formation of ternary complexes in protac development . The compound could potentially bind to both the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein .
Properties
IUPAC Name |
2-tert-butyl-7-(4-methylpiperazin-1-yl)-4-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)15-11-12-13(21(22)23)5-6-14(16(12)18-15)20-9-7-19(4)8-10-20/h5-6,11,18H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWSKUMCHMHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=CC(=C2N1)N3CCN(CC3)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651262 | |
Record name | 2-tert-Butyl-7-(4-methylpiperazin-1-yl)-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020722-21-7 | |
Record name | 2-(1,1-Dimethylethyl)-7-(4-methyl-1-piperazinyl)-4-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020722-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl-7-(4-methylpiperazin-1-yl)-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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